Hexadecyldimethylammonium Chloride (CAS 2016-45-7): A pH-Responsive Cationic Surfactant for Nanotechnology and Drug Delivery
Hexadecyldimethylammonium Chloride (CAS 2016-45-7): A pH-Responsive Cationic Surfactant for Nanotechnology and Drug Delivery
The following is an in-depth technical guide on Hexadecyldimethylammonium chloride (CAS 2016-45-7), designed for researchers in drug delivery and nanotechnology.
[1]
Executive Summary
Hexadecyldimethylammonium chloride (HDMAC), often conflated with its quaternary analog Cetyltrimethylammonium chloride (CTAC), is a distinct tertiary amine hydrochloride salt . Unlike permanently charged quaternary ammonium compounds (QACs), HDMAC possesses a protonated headgroup (
This guide analyzes the physicochemical profile of HDMAC, delineates its advantages over CTAB/CTAC in specific protocols, and provides validated methodologies for its application in high-precision research.
Part 1: Chemical Identity & Molecular Architecture
Structural Distinction
The functional core of CAS 2016-45-7 is the protonated tertiary amine .[1] While quaternary surfactants (e.g., CTAB) maintain a positive charge independent of pH, HDMAC exists in an equilibrium governed by the solution pH and the pKa of its headgroup.
-
IUPAC Name: N,N-Dimethylhexadecan-1-aminium chloride[1]
-
Formula:
-
Molecular Weight: 305.97 g/mol [2]
-
Headgroup: Dimethylammonium ($ -NH^+(CH_3)_2 $)[1]
-
Tail: Hexadecyl (
)[1] -
Counterion: Chloride (
)[1]
The pH-Switch Mechanism
The critical feature of HDMAC is its deprotonation capability.[1] The pKa of the parent amine (N,N-dimethylhexadecylamine) is approximately 9.8 .
-
pH < 9.0 (Cationic Surfactant): The nitrogen accepts a proton.[1] The molecule is amphiphilic, soluble in water, and forms micelles.
-
pH > 10.0 (Neutral Lipid): The proton is lost.[1] The molecule becomes a water-insoluble oily amine, causing micelle disassembly and payload release.
Figure 1: The reversible protonation equilibrium of Hexadecyldimethylammonium chloride.
Part 2: Physicochemical Profile
Critical Micelle Concentration (CMC)
Unlike CTAB (
| Parameter | Value / Range | Context |
| CMC (25°C, Water) | 0.9 – 1.2 mM | Slightly higher than CTAB due to counterion binding differences (Cl- vs Br-).[1] |
| Krafft Point | ~15–20 °C | Soluble at room temperature (unlike C18 analogs).[1] |
| pKa (Apparent) | 9.78 | Shifts lower in micellar form due to electrostatic repulsion of protons.[1] |
| Solubility | >100 mg/mL | In water (pH < 7).[1] Soluble in Ethanol, DMSO. |
Packing Parameter & Morphology
The packing parameter (
-
HDMAC vs. CTAB: HDMAC has a smaller effective headgroup area (
) because it lacks one methyl group.[1] This leads to a slightly higher , favoring rod-like micelles or vesicles at lower concentrations than CTAB.[1] This property is exploited in the synthesis of high-aspect-ratio gold nanorods.[1]
Part 3: Applications in Drug Development & Nanotechnology
pH-Responsive Gene Delivery Vectors
Cationic lipids are standard for DNA transfection, but permanent cations (QACs) are toxic and release DNA poorly.[1] HDMAC serves as a "switchable" lipid:
-
Complexation: At pH 7.4, HDMAC binds negatively charged DNA (Polyplex formation).
-
Endosomal Escape: Upon endocytosis, the "proton sponge" effect is less dominant than with polyethylenimine (PEI), but the ion-pair destabilization mechanism is active. As the endosome acidifies, HDMAC remains fully charged, disrupting the endosomal membrane via surfactant action.
-
Cytosolic Release: If engineered with a helper lipid that raises the local pKa, or by exploiting the toxicity-clearance balance, HDMAC offers a pathway to reduce long-term cellular toxicity compared to permanent QACs.[1]
Anisotropic Gold Nanoparticle Synthesis
In the seed-mediated synthesis of gold nanorods (GNRs), surfactant bilayers direct growth.[1]
-
Role of HDMAC: The smaller headgroup of HDMAC (compared to CTAB) allows for tighter packing on the Au{100} facets.[1] This can lead to thinner nanorods with higher aspect ratios (Longitudinal Surface Plasmon Resonance > 900 nm) which are desirable for photothermal therapy.[1]
-
Chloride vs. Bromide: While Bromide (CTAB) is essential for standard GNRs, Chloride-based surfactants (HDMAC) are used when slower growth kinetics or specific shapes (e.g., nanocubes) are required, often in binary surfactant systems.
Part 4: Experimental Protocols
Protocol A: Preparation of High-Purity HDMAC Stock
Rationale: Commercial samples may contain free amine or be hygroscopic.[1] Precise stoichiometry is vital.
-
Dissolution: Dissolve 306 mg of Hexadecyldimethylammonium chloride in 10 mL of deionized water (Milli-Q, 18.2 MΩ).
-
pH Adjustment: Measure pH. It should be slightly acidic (~5.5–6.0).[1] If cloudy, the pH is likely too high (free amine presence). Add 0.1 M HCl dropwise until the solution is perfectly clear.
-
Filtration: Filter through a 0.22 µm PVDF membrane to remove dust (nucleation sites).[1]
-
Verification: The final concentration is 100 mM . Store at room temperature. Do not refrigerate (precipitates near Krafft point).[1]
Protocol B: CMC Determination via Conductivity
Rationale: Conductivity is the most robust method for ionic surfactants.
-
Setup: Calibrate a conductivity meter with 1413 µS/cm standard.
-
Titration: Start with 50 mL of water in a beaker under stirring.
-
Addition: Add the 100 mM HDMAC stock in 10 µL increments.
-
Measurement: Record conductivity (
) after each addition (wait 30s for equilibration). -
Analysis: Plot
vs. Concentration ( ).
Figure 2: Workflow for precise Critical Micelle Concentration determination.
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Skin/Eye Corrosive: Like all cationic surfactants, HDMAC disrupts cell membranes. Causes severe skin burns and eye damage (Category 1B).[1]
-
Aquatic Toxicity: Very toxic to aquatic life.[1][6] Do not dispose of down the drain.
Handling Precautions:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle powder in a fume hood to avoid respiratory irritation.[1]
-
Neutralization: In case of spill, absorb with inert material. The surfactant can be deactivated (precipitated) by adding an equimolar amount of an anionic surfactant (e.g., SDS), forming an insoluble catanionic solid.
References
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons.[1] [1]
-
Nikoobakht, B., & El-Sayed, M. A. (2003). Preparation and Growth Mechanism of Gold Nanorods (NRs) Using Seed-Mediated Growth Method.[1][7] Chemistry of Materials, 15(10), 1957–1962. (Context: Surfactant-directed growth mechanisms).
- Panda, D., et al. (2020). Physicochemical Studies of the Interaction of Hexadecyldimethylammonium Chloride with Drug Molecules. Journal of Molecular Liquids.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16220, N,N-Dimethylhexadecylamine hydrochloride. [1]
-
Sigma-Aldrich. Safety Data Sheet: Hexadecyldimethylammonium chloride.[1]
Sources
- 1. Chlorantraniliprole (Ref: DPX E2Y45) [sitem.herts.ac.uk]
- 2. molbase.com [molbase.com]
- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Cetyltrimethylammonium Chloride Manufacturers, with SDS [mubychem.com]
- 7. scienceopen.com [scienceopen.com]
